Bacterioopsin(34-65) polypeptide is a synthetic fragment derived from the bacteriorhodopsin protein of Halobacterium halobium. This polypeptide corresponds to residues 34 to 65 of the bacteriorhodopsin sequence and is significant for studying the structural and functional properties of membrane proteins. Bacteriorhodopsin functions as a light-driven proton pump, playing a crucial role in the energy metabolism of halophilic archaea.
The bacterioopsin(34-65) polypeptide is synthesized as an analog of the membrane-spanning segment B of bacteriorhodopsin. This segment is critical for understanding the protein's conformation and mechanism of action. The primary source for this polypeptide is Halobacterium halobium, which is known for its unique adaptations to extreme saline environments.
Bacterioopsin(34-65) falls under the classification of polypeptides and specifically belongs to the category of membrane proteins. These proteins are characterized by their ability to span cellular membranes, facilitating various biological functions, including transport and signal transduction.
The synthesis of bacterioopsin(34-65) typically involves solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and composition of the polypeptide, ensuring that specific residues can be incorporated as needed.
The molecular structure of bacterioopsin(34-65) has been elucidated using nuclear magnetic resonance spectroscopy. The key findings include:
The structural data derived from two-dimensional nuclear magnetic resonance studies reveal critical insights into the conformational dynamics of this polypeptide fragment in various environments, such as sodium dodecyl sulfate micelles and organic solvents .
Bacterioopsin(34-65) participates in several chemical reactions primarily related to its function as part of the bacteriorhodopsin complex. These reactions include:
The analysis of these reactions often involves spectroscopic techniques that monitor changes in absorbance or fluorescence upon light exposure, allowing researchers to study the kinetics and mechanisms involved.
The mechanism by which bacterioopsin(34-65) operates involves several steps:
Kinetic studies provide data on the rates of proton transport and confirm that specific residues within bacterioopsin(34-65) are critical for optimal function .
Bacterioopsin(34-65) exhibits several notable physical properties:
Relevant analyses typically involve differential scanning calorimetry and circular dichroism spectroscopy to assess stability and secondary structure content .
Bacterioopsin(34-65) serves multiple purposes in scientific research:
Solution-state nuclear magnetic resonance (NMR) spectroscopy has revealed the high-resolution structure of bacterioopsin(34-65) in sodium dodecyl sulfate (SDS) micelles, a membrane-mimetic environment. The polypeptide adopts a predominantly right-handed α-helical conformation spanning residues Lys41 to Leu62, as determined through sequential nuclear Overhauser effect (NOE) assignments, torsion angle calculations, and deuterium exchange kinetics [1] [7]. Phase-sensitive DQF-COSY, TOCSY, and NOESY techniques enabled complete resonance assignment and quantification of interproton distances, which were used as constraints in distance geometry calculations (DIANA program). The resulting structure exhibits remarkable consistency with the transmembrane segment B in native bacteriorhodopsin (bR) observed by cryo-electron microscopy [1] [4].
Key Structural Parameters from NMR Analysis:
Parameter | Value/Range | Residues Involved | Experimental Method |
---|---|---|---|
α-helical region | Continuous | Lys41–Leu62 | NOESY (dαN(i,i+4)), J-coupling |
Deuteron exchange rate (slow) | < 0.5 min-1 | Phe42–Asn60 | 2H exchange |
C-terminal dihedral angles | φ = 87°±6°; ψ = 43°±10° | Gly63 | TOCSY, NOESY |
N-terminal conformation | Disordered | Thr34–Arg40 | Absence of medium/long-range NOEs |
A distinctive 27° kink at Pro50 disrupts the linearity of the α-helix. This kink arises from the unique conformational constraints of proline: the absence of an amide hydrogen prevents helical hydrogen bonding at this position, while steric clashes between Pro50–Cδ and Leu47–Cδ enforce a bend [1] [7]. Molecular dynamics simulations of side-chain rotamers confirm that this kink minimizes van der Waals conflicts while maintaining helical continuity. Functionally, the Pro50 kink is conserved in native bR and facilitates retinal pocket formation by orienting helices B and C optimally for chromophore binding. In synthetic peptides, removal of Pro50 abolishes micelle incorporation efficiency by 60%, underscoring its role in transmembrane dynamics [4].
The N-terminal segment (Thr34–Arg40) exhibits dynamic disorder with no persistent secondary structure, evidenced by rapid deuterium exchange (> 80% within 10 min) and absence of medium-range NOEs [1] [8]. This region is solvent-exposed and functions as a flexible tether to adjacent helices in full-length bR. In contrast, the C-terminus (Gly63–Leu65) demonstrates conformational stability despite helix termination. Gly63 adopts a left-handed helical conformation (φ/ψ = 87°/43°), stabilized by a i→i-3 hydrogen bond between Leu65–CO and Ala60–NH. This capping motif enhances helix dipole stability and is conserved in transmembrane segments terminating at bilayer interfaces [1] [4].
Terminal Region Structural Contrast:
Region | Structural Features | Dynamic Indicators | Functional Role |
---|---|---|---|
N-terminal (34–40) | Random coil, solvent-exposed | Rapid 2H exchange; no NOEs | Connects to helix A; aqueous tether |
C-terminal (60–65) | Stabilized helix cap; left-handed conformation | Slow exchange; H-bond network | Anchors helix to lipid interface |
Bacterioopsin(34-65) displays environment-dependent folding. In methanol/chloroform (1:1), it forms a rigid α-helix (Phe42–Nle60) without the Pro50 kink, confirmed by uniform 3JHN-Hα coupling constants (6.0–6.5 Hz) and persistent i→i+4 NOEs [7]. This contrasts with SDS micelles, where the kink is prominent. The difference arises from organic solvents’ inability to mimic lateral pressure and dielectric gradients of bilayers, suppressing kink formation. When reconstituted into phospholipid bilayers (DMPC), the peptide regains its kinked helix, verified by circular dichroism (mean residue ellipticity [θ]222 = –26,000 deg·cm2·dmol–1) and solid-state NMR. This confirms that membrane fluidity and lipid headgroup interactions are essential for native-like folding [7] [9].
The polypeptide’s secondary structure is sensitive to electrostatic perturbations. At pH < 5.0, protonation of Glu/Asp residues disrupts intrahelical salt bridges (e.g., Asp38–Arg35), reducing helicity by 40% (measured via [θ]222). Conversely, at pH 8.5, deprotonation enhances hydrogen bonding, stabilizing the C-terminus [8]. In phosphatidylcholine micelles, acidic pH (4.0) induces a reversible transition to a molten globule state, characterized by:
This pH sensitivity mirrors bR’s functional requirement for proton transfer, suggesting segment B dynamically responds to protonation states during photocycling [8].
pH-Dependent Structural Transitions:
pH Condition | Helicity (%) | Structural State | Key Molecular Events |
---|---|---|---|
4.0 | 45 | Molten globule | Salt bridge disruption; helix fraying |
7.0 | 82 | Native-like kinked helix | Stabilized H-bonds; compact fold |
8.5 | 88 | Hyper-stabilized helix | Enhanced C-cap; electrostatic optimization |
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